molecular formula C17H22N4O3 B6060398 N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(1,2-oxazolidin-2-yl)pyridine-3-carboxamide

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(1,2-oxazolidin-2-yl)pyridine-3-carboxamide

Cat. No.: B6060398
M. Wt: 330.4 g/mol
InChI Key: ZQKGHTJNKYOZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(1,2-oxazolidin-2-yl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of oxazole and oxazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(1,2-oxazolidin-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the oxazolidine ring, and finally the coupling of these rings with the pyridine carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(1,2-oxazolidin-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(1,2-oxazolidin-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2S,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-

Properties

IUPAC Name

N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(1,2-oxazolidin-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-12-15(13(2)24-20-12)5-3-8-18-17(22)14-6-7-16(19-11-14)21-9-4-10-23-21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKGHTJNKYOZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCCNC(=O)C2=CN=C(C=C2)N3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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